molecular formula C15H21N3O B5796083 2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone

2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5796083
M. Wt: 259.35 g/mol
InChI Key: DLJSKNGWXBCOQL-GZTJUZNOSA-N
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Description

2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone, also known as EMD 386088, is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique molecular structure and properties.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone 386088 involves its selective binding to the dopamine D4 receptor. This binding activates the receptor, leading to downstream signaling pathways that regulate mood, cognition, and behavior. This compound 386088 has been shown to have high affinity and selectivity for the dopamine D4 receptor, which makes it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated by the activation of the dopamine D4 receptor, which regulates the release of neurotransmitters such as serotonin and dopamine. This compound 386088 has also been shown to enhance cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone 386088 for lab experiments is its high selectivity and affinity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor in psychiatric disorders and other neurological conditions. However, one limitation of this compound 386088 is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the use of 2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone 386088 in scientific research. One potential direction is the development of new drugs for the treatment of psychiatric disorders based on the structure and properties of this compound 386088. Another direction is the further study of the role of the dopamine D4 receptor in neurological conditions such as schizophrenia and attention-deficit hyperactivity disorder. Additionally, this compound 386088 may have potential as a cognitive enhancer, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone 386088 involves the reaction of 2-ethyl-2-methyl-3-nitro-2,3-dihydroquinazolin-4(1H)-one with isobutyraldehyde in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield this compound 386088. This synthesis method has been optimized to yield high purity and high yield of this compound 386088.

Scientific Research Applications

2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone 386088 has been extensively studied for its potential use in scientific research. It has been shown to have selective agonist activity at the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound 386088 has also been shown to have anxiolytic and antidepressant-like effects in animal models. These properties make this compound 386088 a potential candidate for the development of new drugs for the treatment of psychiatric disorders.

Properties

IUPAC Name

3-[(E)-butan-2-ylideneamino]-2-ethyl-2-methyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-5-11(3)17-18-14(19)12-9-7-8-10-13(12)16-15(18,4)6-2/h7-10,16H,5-6H2,1-4H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJSKNGWXBCOQL-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NN1C(=O)C2=CC=CC=C2NC1(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/N1C(=O)C2=CC=CC=C2NC1(C)CC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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